molecular formula C22H32O3 B586812 (+/-)7(8)-EpDPA CAS No. 895127-66-9

(+/-)7(8)-EpDPA

Cat. No. B586812
CAS RN: 895127-66-9
M. Wt: 344.5
InChI Key: OHYKIJBTVXMLKX-JYFGGXQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)7(8)-EpDPA, also known as (±)7(8)-epoxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has been shown to possess anti-inflammatory, anti-cancer, and anti-thrombotic properties.

Mechanism of Action

The mechanism of action of (+/-)7(8)-EpDPA involves its binding to specific receptors, such as G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor gamma (PPARγ). Activation of these receptors leads to downstream signaling events that mediate the anti-inflammatory and anti-cancer effects of (+/-)7(8)-EpDPA.
Biochemical and Physiological Effects:
(+/-)7(8)-EpDPA has been shown to modulate various biochemical and physiological processes, including lipid metabolism, inflammation, and coagulation. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the expression of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One advantage of (+/-)7(8)-EpDPA in lab experiments is its ability to modulate multiple targets and pathways, making it a potentially useful tool for studying complex disease processes. However, one limitation is the lack of commercially available sources of pure (+/-)7(8)-EpDPA, which can make it difficult to obtain consistent results.

Future Directions

Future research on (+/-)7(8)-EpDPA could focus on its potential therapeutic applications in specific disease contexts, such as cancer or cardiovascular disease. Additionally, studies could explore the use of (+/-)7(8)-EpDPA in combination with other drugs or therapies to enhance its efficacy. Finally, further investigation is needed to fully elucidate the mechanisms underlying the anti-inflammatory and anti-cancer effects of (+/-)7(8)-EpDPA.

Synthesis Methods

The synthesis of (+/-)7(8)-EpDPA involves the epoxidation of EPA using m-chloroperbenzoic acid (m-CPBA) or peracetic acid. The resulting epoxy product can then be purified using various chromatographic techniques.

Scientific Research Applications

(+/-)7(8)-EpDPA has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammatory disorders. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and prevent blood clot formation.

properties

IUPAC Name

(Z)-6-[(2S,3R)-3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-21(25-20)18-15-13-16-19-22(23)24/h3-4,6-7,9-10,12-15,20-21H,2,5,8,11,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYKIJBTVXMLKX-JYFGGXQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC1C(O1)CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)7(8)-EpDPA

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